An In-depth Technical Guide to the Chemical Properties of 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride
An In-depth Technical Guide to the Chemical Properties of 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a macrocyclic tetraamine that has garnered significant attention in the fields of coordination chemistry, medical imaging, and drug delivery.[1][2] Its hydrochloride salt, 1,4,7,10-tetraazacyclododecane tetrahydrochloride, is a water-soluble, crystalline solid that serves as a convenient precursor for the synthesis of various functionalized macrocycles and their metal complexes.[3][4] This guide provides a comprehensive overview of the core chemical properties of 1,4,7,10-tetraazacyclododecane tetrahydrochloride, with a focus on its synthesis, acid-base chemistry, coordination with metal ions, and key experimental protocols.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₄Cl₄N₄ | [4] |
| Molecular Weight | 318.11 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | >293 °C (decomposes) | |
| Solubility | Soluble in water | [3] |
| CAS Number | 10045-25-7 | [4] |
Synthesis of 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride
The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) has been approached through various methods, with the Richman-Atkins synthesis being a classical route, though often resource-intensive.[5] A more streamlined approach involves the use of a template molecule to facilitate the cyclization reaction. The following is a representative, multi-step protocol for the synthesis of cyclen, followed by its conversion to the tetrahydrochloride salt.
Experimental Protocol: Synthesis of 1,4,7,10-Tetraazacyclododecane and its Tetrahydrochloride Salt
This protocol is a composite of established methods and should be performed by trained chemists with appropriate safety precautions.[6][7]
Part A: Synthesis of the Tricyclic Bisamidine Intermediate [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dithiooxamide (10.0 g, 83.2 mmol) and absolute ethanol (50 mL).
-
Addition of Reactant: In a separate container, dissolve triethylenetetramine (12.2 g, 83.2 mmol) in absolute ethanol (50 mL). Add this solution to the reaction flask in one portion.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours. During this time, hydrogen sulfide and ammonia gas will evolve.
-
Purging: Cool the mixture to room temperature and purge with nitrogen for 3 hours to remove residual dissolved gases.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by sublimation to yield the tricyclic bisamidine intermediate.
Part B: Reductive Ring Expansion to 1,4,7,10-Tetraazacyclododecane (Cyclen) [7]
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, place the tricyclic bisamidine intermediate (8.96 g, 54.6 mmol).
-
Addition of Reducing Agent: Cool the flask in an ice bath and cautiously add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (1.5 M, 218 mL, 327 mmol) via a cannula.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux under nitrogen for 16 hours.
-
Quenching: Cool the reaction flask in an ice bath and cautiously quench the excess DIBAL-H by the dropwise addition of a 3 M aqueous potassium hydroxide (KOH) solution (20 mL).
-
Extraction: Add 350 mL of 3 M aqueous KOH and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ice-cold chloroform (12 x 150 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude cyclen as a white solid. The product can be further purified by sublimation.
Part C: Formation and Purification of 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride [8][9]
-
Dissolution and Acidification: Dissolve the crude cyclen in water. Cool the solution and add concentrated hydrochloric acid (34% w/w) until the solution is strongly acidic.
-
Precipitation: Stir the mixture for several hours at room temperature, then cool to 20°C to facilitate precipitation of the tetrahydrochloride salt.
-
Filtration and Washing: Collect the precipitate by filtration and wash with 20% (w/w) hydrochloric acid, followed by absolute ethanol.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized by dissolving it in a minimal amount of hot water (60°C), filtering out any insolubles, and then re-precipitating by the addition of concentrated hydrochloric acid and cooling.[9]
-
Drying: Dry the purified 1,4,7,10-tetraazacyclododecane tetrahydrochloride under vacuum.
Acid-Base Properties and pKa Values
The four nitrogen atoms of the cyclen macrocycle can be protonated, and the acid-base behavior of 1,4,7,10-tetraazacyclododecane tetrahydrochloride in aqueous solution is characterized by four distinct pKa values. These values are crucial for understanding the speciation of the macrocycle at different pH levels, which in turn dictates its coordination chemistry.
The protonation of the amine groups is a stepwise process. The first two protonations occur at relatively high pH values, while the subsequent protonations require increasingly acidic conditions due to the electrostatic repulsion from the existing positive charges on the molecule.
Table of pKa Values for 1,4,7,10-Tetraazacyclododecane
| pKa | Value |
| pKa1 | ~10.5 |
| pKa2 | ~9.7 |
| pKa3 | ~1.6 |
| pKa4 | < 1 |
Note: These are approximate values, and the exact pKa can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocol: Determination of pKa Values by Potentiometric Titration
This protocol provides a general framework for determining the pKa values of a polyamine like 1,4,7,10-tetraazacyclododecane tetrahydrochloride.[10][11][12]
-
Preparation of Solutions:
-
Prepare a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M) and a standardized solution of hydrochloric acid (HCl) (e.g., 0.1 M).
-
Prepare a solution of 1,4,7,10-tetraazacyclododecane tetrahydrochloride of known concentration (e.g., 1 mM) in deionized water.
-
Prepare a solution of a background electrolyte (e.g., 0.15 M potassium chloride, KCl) to maintain a constant ionic strength.[12]
-
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1,4,7,10-tetraazacyclododecane tetrahydrochloride solution into a thermostatted titration vessel.
-
Add the background electrolyte solution.
-
If starting from the fully protonated form, titrate with the standardized NaOH solution. If starting from the free base, titrate with the standardized HCl solution.
-
Add the titrant in small, precise increments (e.g., 0.05 or 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa values can be determined from the midpoints of the buffer regions of the titration curve. For a polyprotic acid, there will be multiple buffer regions and corresponding pKa values.
-
Alternatively, the data can be analyzed using specialized software that fits the titration data to a theoretical model to extract the pKa values.
-
Coordination Chemistry
A defining feature of 1,4,7,10-tetraazacyclododecane is its ability to form highly stable complexes with a wide range of metal ions. The pre-organized structure of the macrocycle, with its four nitrogen donor atoms, leads to a significant chelate and macrocyclic effect, resulting in thermodynamically stable and often kinetically inert metal complexes.[2]
The stability of these complexes is quantified by the stability constant (log K), which is a measure of the equilibrium constant for the formation of the complex.
Table of Stability Constants (log K) for Selected Metal Complexes with Cyclen
| Metal Ion | log K |
| Cu²⁺ | ~24-28 |
| Ni²⁺ | ~22 |
| Zn²⁺ | ~16 |
| Co²⁺ | ~16 |
| Cd²⁺ | ~16 |
| Pb²⁺ | ~15 |
| Mn²⁺ | ~14 |
| Gd³⁺ | ~21 |
Note: These values are approximate and can vary depending on the experimental conditions (e.g., temperature, ionic strength, and pH). For a comprehensive and critically evaluated database of stability constants, the NIST Standard Reference Database 46 is a valuable resource.[13]
The coordination of a metal ion to cyclen typically involves the displacement of protons from the protonated amine groups. The pH of the solution, therefore, plays a critical role in the complexation reaction.
Experimental Protocol: Synthesis of a [Cu(cyclen)]²⁺ Complex
This protocol provides a general method for the synthesis of a copper(II) complex of cyclen.
-
Dissolution of Ligand: Dissolve 1,4,7,10-tetraazacyclododecane tetrahydrochloride (1 equivalent) in water.
-
pH Adjustment: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a suitable base (e.g., 1 M NaOH) to deprotonate the amine groups.
-
Addition of Metal Salt: In a separate container, dissolve a copper(II) salt (e.g., copper(II) sulfate or copper(II) chloride) (1 equivalent) in water.
-
Complexation: Slowly add the copper(II) salt solution to the cyclen solution with stirring. A color change is typically observed, indicating complex formation.
-
Reaction Time: Stir the reaction mixture at room temperature for several hours to ensure complete complexation.
-
Isolation (Optional): The complex can often be used in solution for further reactions. If isolation is required, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Characterization
The identity and purity of 1,4,7,10-tetraazacyclododecane tetrahydrochloride and its metal complexes are typically confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In D₂O, the ¹H NMR spectrum of the free ligand tetrahydrochloride typically shows complex multiplets for the ethylene protons due to the protonation of the nitrogen atoms. Upon complexation with a diamagnetic metal ion, the spectrum often simplifies due to the fixed conformation of the macrocycle. For routine ¹H NMR, a sample concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.[14]
-
¹³C NMR: The ¹³C NMR spectrum in D₂O will show signals for the carbon atoms of the ethylene bridges. The chemical shifts are sensitive to the protonation state and coordination environment. For ¹³C NMR, a higher sample concentration of 5-30 mg is typically required.[14]
Representative NMR Data for 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride in D₂O: [6]
-
¹H NMR (300 MHz, D₂O): δ 2.5-2.7 (m, 8H), 2.9-3.0 (m, 8H).
-
¹³C NMR (75 MHz, D₂O): δ 52.0, 53.0.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 1,4,7,10-tetraazacyclododecane tetrahydrochloride, key vibrational bands include:
-
N-H stretching: Broad bands in the region of 3000-2500 cm⁻¹ due to the protonated amine groups.
-
C-H stretching: Bands in the region of 2950-2850 cm⁻¹.
-
N-H bending: Bands around 1600-1500 cm⁻¹.
Upon complexation, changes in the N-H and C-N stretching and bending vibrations can be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 1,4,7,10-tetraazacyclododecane, the free base will show a molecular ion peak corresponding to its molecular weight (172.27 g/mol ).[1] For the tetrahydrochloride salt, electrospray ionization (ESI) mass spectrometry in the positive ion mode will typically show the protonated molecular ion of the free base [M+H]⁺.
Safety and Handling
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Applications in Research and Drug Development
The unique properties of 1,4,7,10-tetraazacyclododecane and its derivatives have led to their widespread use in various scientific disciplines:
-
Medical Imaging: Functionalized cyclen derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are used to chelate paramagnetic metal ions like gadolinium(III) to create contrast agents for Magnetic Resonance Imaging (MRI).[5]
-
Radiopharmaceuticals: The ability to form stable complexes with radionuclides makes cyclen-based ligands valuable for the development of targeted radiopharmaceuticals for both diagnostic imaging and therapy.[15]
-
Drug Delivery: The macrocyclic scaffold can be functionalized with targeting moieties and therapeutic agents to create drug delivery systems with improved efficacy and reduced side effects.
-
Catalysis: Metal complexes of cyclen and its derivatives have been investigated as catalysts for a variety of organic transformations.
Conclusion
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a versatile and fundamentally important building block in modern chemistry. Its well-defined structure, predictable acid-base behavior, and exceptional coordination properties make it an indispensable tool for researchers and scientists in academia and industry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in the design and synthesis of novel functional molecules with applications ranging from advanced materials to life-saving therapeutics.
References
- Sandnes, R. W., Gacek, M., & Undheim, K. (1998). A Simple Synthesis of the Macrocycle 1,4,7,10-Tetraazacyclododecane. Acta Chemica Scandinavica, 52, 1402-1404.
- Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pKa Values. In Polyamines: Methods and Protocols (pp. 539-556). Humana Press.
- Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in molecular biology (Clifton, N.J.), 720, 539–556.
- Weisman, G. R., & Reed, D. P. (1998). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 75, 139.
- CN102659702A - Purifying process of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracetic acid (DOTA) - Google Patents. (n.d.).
- Khan, M. Y., & Kumar, S. (2015). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 20(8), 13670–13686.
- Rehman, H. U., & Sarwar, A. (2019). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Revue Roumaine de Chimie, 64(1), 59-64.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 22, 2024, from [Link]
- Rovira, M., Fabbrizzi, L., & Licchelli, M. (2021). A combined solid state, solution and DFT study of a dimethyl-cyclen-Pd(II) complex. Dalton Transactions, 50(30), 10476-10486.
-
Request PDF | Toxic metal complexes of macrocyclic cyclen molecule - Synthesis, structure and complexing properties | Toxic metal (Cd²⁺, Hg²⁺, Pb²⁺ and Ag⁺) complexes with the tetradentate macrocyclic ligand - cyclen (1,4,7,10-tetraazacyclododecane,[16]aneN4, L)... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
- WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents. (n.d.).
- Sherry, A. D., Caravan, P., & Lenkinski, R. E. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of the American Chemical Society, 131(42), 15136–15145.
-
Request PDF | Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration | The pK a values of propanolamine hydrochloride (PAMH) and poly(allylamine hydrochloride) (PAAMH) in concentrated solutions were determined by both Fourier transform... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
- Wang, W., Li, Y.-Z., & Gao, E.-Q. (2016). Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− and Macrocyclic Metal Complexes. Molecules, 21(9), 1186.
-
A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]
- CN1343203A - Process for preparation of 1,4,7,10-tetraazacyclododecane - Google Patents. (n.d.).
- General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 NMR spectra 6. (n.d.).
- Delgado, R., Félix, V., Lima, L. M. P., & Price, D. W. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734–2745.
-
Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved February 22, 2024, from [Link]
-
A PROCESS FOR THE PREPARATION OF 1,4,7,10-TETRAAZACYCLODODECANE. (n.d.). Retrieved February 22, 2024, from [Link]
- Çolak, F., & Özkan, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
The 13 C NMR data (100 MHz) of compounds 1-4. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
PubChem. (n.d.). 1,4,7,10-Tetraazacyclododecane. Retrieved February 22, 2024, from [Link]
-
Wikipedia. (2023, December 19). Stability constants of complexes. In Wikipedia. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]
-
table of stability Constants Metal Ion Complexes - Free download as PDF File (.pdf), Text File (.txt) or read online for free. (n.d.). Retrieved February 22, 2024, from [Link]
- Peters, D., Jökel, S., Schühle, K., & Comba, P. (2021). Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes. Chemistry – A European Journal, 27(47), 12146-12153.
- Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents. (n.d.).
-
Stability constants of various metal complexes | Download Table - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. (n.d.). Retrieved February 22, 2024, from [Link]
- Rulíšek, L., & Havlas, Z. (2002). Synthesis and physicochemical characterization of 1,4,7,10-tetra(2-glutaryl)-1,4,7,10 tetraazacyclododecane lanthanide complexes.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 22, 2024, from [Link]
Sources
- 1. 1,4,7,10-Tetraazacyclododecane | C8H20N4 | CID 64963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. CN102659702A - Purifying process of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetracetic acid (DOTA) - Google Patents [patents.google.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. scispace.com [scispace.com]
- 7. orgsyn.org [orgsyn.org]
- 8. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]
- 9. A PROCESS FOR THE PREPARATION OF 1,4,7,10-TETRAAZACYCLODODECANE - Patent 1159272 [data.epo.org]
- 10. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 14. organomation.com [organomation.com]
- 15. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
